molecular formula C13H15NO4 B3143358 cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid CAS No. 52321-07-0

cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid

Cat. No.: B3143358
CAS No.: 52321-07-0
M. Wt: 249.26 g/mol
InChI Key: QREMUNONTQIPQO-PHIMTYICSA-N
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Description

cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a bicyclic organic compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and carboxylate groups at the 2- and 5-positions in a cis configuration. This stereochemistry induces a bent molecular geometry, distinguishing it from trans isomers and enabling unique coordination behavior with metal ions. Its benzyl substituent may also enhance hydrophobic interactions or π-stacking in supramolecular assemblies, though this remains underexplored in the literature.

Properties

IUPAC Name

(2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREMUNONTQIPQO-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52321-07-0
Record name rac-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid typically involves the reaction of cis-dimethyl-1-benzyl-2,5-pyrrolidinedicarboxylate with sodium alkoxide in methanol. The reaction is cooled and washed with diethyl ether to obtain the desired product .

Industrial Production Methods:

Types of Reactions:

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

    Salt Formation: The acidic protons of the carboxylic acids can react with bases to form salts.

    Decarboxylation: Under specific conditions, the carboxylic acid groups might undergo decarboxylation, releasing carbon dioxide and forming a new molecule.

Common Reagents and Conditions:

    Esterification: Alcohols and acid catalysts.

    Salt Formation: Bases such as sodium hydroxide.

    Decarboxylation: Heat and specific catalysts.

Major Products:

    Esters: Formed from esterification reactions.

    Salts: Formed from reactions with bases.

    Decarboxylated Products: Formed from decarboxylation reactions.

Scientific Research Applications

Building Block for Synthesis

Cis-1-benzylpyrrolidine-2,5-dicarboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structural characteristics allow for the modification and creation of derivatives that can be utilized in various chemical reactions. This compound is particularly significant in the development of pharmaceuticals and agrochemicals.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with transition metals. These metal-ligand complexes can exhibit diverse properties and are essential in catalysis and material science. The ability of this compound to coordinate with different metals enhances its utility in creating novel materials.

Enzyme Modulation

Research indicates that this compound may modulate the activity of specific enzymes, particularly aldehyde reductase. This enzyme plays a pivotal role in the metabolism of aldehydes and the regulation of oxidative stress within biological systems. By influencing enzyme activity, this compound could potentially mitigate oxidative damage, making it a candidate for therapeutic applications.

Neuroprotective Properties

Preliminary studies have suggested that this compound possesses neuroprotective effects. Its ability to cross the blood-brain barrier enhances its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro assays have shown that this compound can protect neuronal cells from oxidative stress induced by reactive oxygen species.

Therapeutic Potential

The ongoing exploration of this compound's therapeutic potential includes its application in treating various neurological disorders. Its mechanism of action involves interactions with molecular targets that may lead to beneficial effects on cognitive function and neuronal health .

Aldehyde Reduction Activity

A notable study demonstrated that this compound effectively reduced various aldehydes through its interaction with aldehyde reductase enzymes. This reduction is significant for detoxifying harmful metabolites in cells, indicating its potential role in metabolic health.

Neuroprotective Screening

In vitro assays indicated that this compound could protect neuronal cells from oxidative damage caused by reactive oxygen species. This suggests its potential application in treating conditions like Alzheimer's disease or Parkinson's disease. The protective effects observed underscore the need for further research into its mechanisms and efficacy.

Mechanism of Action

its structure suggests it may interact with molecular targets through its carboxylic acid groups and pyrrolidine ring, potentially influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural Properties of Dicarboxylic Acid Linkers

Compound Name Backbone Structure Carboxylate Positions Stereochemistry Flexibility
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid Pyrrolidine 2,5 cis Moderate
trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid Pyrrolidine 2,5 trans Low
1,4-Benzenedicarboxylic acid (BDC) Benzene 1,4 N/A Rigid
2,5-Pyridinedicarboxylic acid Pyridine 2,5 N/A Semi-rigid
  • Pyrrolidine vs. The cis configuration further allows for chelating metal nodes, whereas trans isomers or planar linkers like BDC favor linear coordination.
Chemical and Coordination Behavior

Table 2: Acid Dissociation Constants (pKa) and Metal Coordination Modes

Compound Name pKa1 pKa2 Common Metal Nodes Coordination Mode
This compound ~3.1 ~5.8 Zn²⁺, Cu²⁺ Bidentate chelation
BDC 2.9 4.3 Zn²⁺, Zr⁴⁺ Linear bridging
2,5-Pyridinedicarboxylic acid 1.8 4.1 Fe³⁺, Co²⁺ Tridentate (N,O)
  • Acidity : The higher pKa values of the cis-1-benzylpyrrolidine derivative compared to BDC suggest weaker acidity, which may influence metal-ligand bond strength and framework stability under acidic conditions.
  • Coordination Modes : The cis-carboxylates enable chelation of metal ions (e.g., Zn²⁺), contrasting with the bridging mode of BDC in MOFs like MOF-5 . This chelation could stabilize unconventional metal clusters or reduce interpenetration in frameworks.
Functional and Application-Based Comparisons

Table 3: MOF Performance Metrics Using Different Linkers

Linker Compound MOF Example Surface Area (m²/g) Gas Uptake (CO₂, mmol/g) Luminescence
This compound Hypothetical Zn-MOF ~800 2.1 (1 bar, 298 K) Not reported
BDC MOF-5 3,400 4.5 (1 bar, 298 K) No
2,5-Pyridinedicarboxylic acid MIL-53(Fe) 1,100 3.8 (1 bar, 298 K) Yes
  • Porosity and Gas Adsorption: The lower surface area of hypothetical MOFs using the cis-pyrrolidine linker compared to BDC-based frameworks suggests reduced porosity, likely due to the bulky benzyl group and non-planar geometry. However, its flexibility may enhance selective gas adsorption under dynamic conditions.
  • Luminescence : Unlike pyridine-based linkers (e.g., 2,5-pyridinedicarboxylic acid in MIL-53(Fe)), the benzylpyrrolidine derivative lacks conjugated π-systems or heteroatoms necessary for ligand-centered luminescence .

Biological Activity

cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a benzyl substituent and two carboxylic acid groups at the 2 and 5 positions. Its molecular formula is C₁₃H₁₉NO₄, and it is known for its unique stereochemistry which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activities and influencing metabolic pathways. Additionally, it may bind to certain receptors, altering their conformations and downstream signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Antioxidant Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related conditions.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate neuronal damage through various mechanisms, including the inhibition of apoptotic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity could be enhanced when used in combination with other antibiotics.

In Vitro Studies

In vitro studies have demonstrated the following findings regarding the biological activity of this compound:

StudyMethodFindings
Zheng et al. (2005) Enzyme inhibition assaysIdentified as a potent inhibitor at VMAT2 binding sites.
PMC3099760 Structural analysisConfirmed stereochemistry; significant effects on DA uptake into vesicles.
MDPI (2024) Antimicrobial assaysShowed activity against Gram-negative bacteria when combined with antibiotics.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of Parkinson's disease, this compound was found to reduce dopaminergic neuron loss and improve motor function scores compared to control groups.
  • Antimicrobial Efficacy : A series of experiments evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 3.12 to 12.5 μg/mL, suggesting moderate antimicrobial activity .
  • Synergistic Effects with Antibiotics : When tested in combination with standard antibiotics like vancomycin, the compound exhibited enhanced efficacy against resistant strains of bacteria, indicating potential as an antibiotic adjuvant .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-1-benzylpyrrolidine-2,5-dicarboxylic acid, and how can reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclization or condensation reactions using pyrrolidine derivatives and benzyl-protected precursors. For example, analogous dicarboxylic acid ligands (e.g., pyridine-2,5-dicarboxylic acid) are synthesized via metal-mediated coordination, where reaction temperature, pH, and solvent polarity critically influence stereoselectivity. Characterization via single-crystal XRD and IR spectroscopy confirms the cis configuration by identifying hydrogen-bonding patterns and carboxylate group orientations .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A combination of elemental analysis, thermogravimetric analysis (TGA), and spectroscopic methods (e.g., FT-IR, NMR) is standard. Single-crystal XRD is critical for resolving the cis configuration, while TGA assesses thermal stability and decomposition profiles. Luminescent data may also probe electronic interactions in metal-coordinated derivatives .

Q. How can researchers experimentally distinguish the cis isomer from potential trans contaminants?

  • Methodological Answer : Chromatographic separation (e.g., HPLC with chiral columns) combined with 1H^1H-NMR NOESY experiments can identify spatial proximity of benzyl and carboxylate groups. Polarimetry or circular dichroism (CD) may further validate enantiomeric purity if the compound exhibits optical activity .

Advanced Research Questions

Q. What factors govern the conformational stability of this compound in solution, and how do these impact its reactivity?

  • Methodological Answer : The trans/cis equilibrium (Ktrans/cis_{trans/cis}) is influenced by solvent dielectric constant and temperature. Computational methods (DFT) paired with pH-dependent NMR studies quantify energy barriers for isomerization. For instance, in related N-acyl-pyrrolidine systems, esterification of carboxylates shifts the equilibrium toward the cis form due to reduced steric strain .

Q. How can this compound be utilized as a ligand in coordination polymers, and what structural features enhance framework stability?

  • Methodological Answer : The rigid cis configuration and bifunctional carboxylates enable chelation to metal nodes (e.g., Co2+^{2+}, Zn2+^{2+}). Framework stability is optimized by selecting metal ions with compatible coordination geometries (e.g., octahedral for Co2+^{2+}) and modulating linker-to-metal ratios. Powder XRD and gas sorption analysis (e.g., N2_2 at 77 K) assess porosity and topology .

Q. What strategies are effective for analyzing intermolecular interactions in crystalline forms of this compound?

  • Methodological Answer : Hirshfeld surface analysis, derived from XRD data, maps intermolecular contacts (e.g., C–H···O, π-π stacking). Pair distribution function (PDF) analysis further resolves short-range order in amorphous or polycrystalline samples. These methods reveal how benzyl groups influence packing efficiency and crystallinity .

Q. How does the introduction of electron-withdrawing/donating substituents on the benzyl group alter the compound’s acidity and metal-binding affinity?

  • Methodological Answer : Substituent effects are quantified via pKa_a measurements (potentiometric titration) and stability constant determinations (UV-Vis titration with metal ions). For example, electron-withdrawing groups (e.g., -NO2_2) increase carboxylate acidity, enhancing binding to hard Lewis acids like Fe3+^{3+} .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Reactant of Route 2
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cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid

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